Aurachin E -

Aurachin E

Catalog Number: EVT-1587246
CAS Number:
Molecular Formula: C26H32N2O2
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aurachin E is a member of the aurachin family, which consists of farnesylated quinolone alkaloids produced by certain bacterial species. These compounds are notable for their potent inhibitory effects on the respiratory chain in both prokaryotic and eukaryotic organisms. Aurachin E, specifically, has garnered attention due to its unique structural features and potential applications in medicinal chemistry.

Source

Aurachin E is derived from the bacterium Stigmatella aurantiaca, which is known for its ability to produce various aurachins through complex biosynthetic pathways. The natural production of aurachin E is generally low, necessitating synthetic methods for its acquisition.

Classification

Chemically, aurachin E belongs to the class of farnesylated quinolone alkaloids. It is characterized by a quinolone core structure with a farnesyl side chain, which contributes to its biological activity. The classification of aurachins is based on their structural variations, including differences in side chains and functional groups.

Synthesis Analysis

Methods

The synthesis of aurachin E can be achieved through various methods, including total synthesis and semi-synthesis. One notable approach involves the use of aurachin C as a precursor, which can be converted into aurachin E using cyanogen bromide in a one-step reaction. This method highlights the efficiency of utilizing readily available precursors for the synthesis of more complex compounds.

Technical Details

  1. Starting Material: Aurachin C (a more accessible compound).
  2. Reagent: Cyanogen bromide.
  3. Reaction Type: Nucleophilic substitution that facilitates the transformation into aurachin E.
  4. Yield: The efficiency of this method allows for significant yields, making it practical for laboratory synthesis.
Molecular Structure Analysis

Structure

Aurachin E features a core quinolone structure with a farnesyl side chain at one position. The molecular formula can be represented as C18H22N2OC_{18}H_{22}N_2O. Its structure includes:

  • A bicyclic quinolone moiety.
  • A farnesyl group that enhances its biological activity.

Data

  • Molecular Weight: Approximately 290.38 g/mol.
  • Chemical Structure Representation: The specific arrangement of atoms can be illustrated through chemical drawing software or structural formula representations.
Chemical Reactions Analysis

Reactions

Aurachin E participates in various chemical reactions typical for quinolone derivatives, including:

  • Nucleophilic Substitution: Involving the farnesyl group, which can affect the compound's reactivity.
  • Oxidation and Reduction: These reactions can modify functional groups within the molecule, potentially altering its biological activity.

Technical Details

  1. Mechanism: The reactions often proceed through electrophilic attack mechanisms due to the electron-rich nature of the quinolone nitrogen.
  2. Conditions: Reactions typically require mild conditions to preserve the integrity of the farnesyl side chain.
Mechanism of Action

Process

Aurachin E exerts its biological effects primarily by inhibiting components of the respiratory chain in bacteria and eukaryotic cells. This inhibition disrupts electron transport processes essential for ATP production.

Data

  1. Target Enzymes: Specifically inhibits terminal oxidases within the respiratory chain.
  2. Bioactivity: Exhibits selective inhibition against various bacterial strains, showcasing potential as an antimicrobial agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Can undergo further derivatization due to available functional groups on the quinolone core.
Applications

Aurachin E has significant potential in scientific research and medicinal applications:

  • Antimicrobial Agent: Due to its ability to inhibit bacterial respiration, it could serve as a lead compound for developing new antibiotics.
  • Research Tool: Used in studies exploring mitochondrial function and electron transport mechanisms.
  • Synthetic Chemistry: Serves as a model compound in synthetic organic chemistry for developing new methodologies involving quinolone derivatives.
Biosynthesis and Genetic Regulation of Aurachin E

Biosynthetic Gene Clusters in Myxobacteria and Actinomycetes

Role of Type II Polyketide Synthases (PKS) in Quinolone Scaffold Assembly

The quinolone core of aurachin E is assembled via a type II polyketide synthase (PKS) pathway conserved across both myxobacterial and actinomycete producers. This system initiates with anthranilic acid priming, where the adenylating enzyme AuaEII activates anthranilic acid as anthraniloyl-AMP. Structural studies reveal that AuaEII's substrate-binding pocket accommodates anthranilic acid through hydrogen bonding between the substrate's carboxyl group and residues Tyr⁴⁸⁷ and Arg⁵¹⁰, while its aromatic ring engages in π-stacking with Phe³⁸² [6]. The minimal PKS complex—comprising ketosynthase α (KSα), chain-length factor (KSβ/CLF), and acyl carrier protein (ACP)—then catalyzes decarboxylative condensation of two malonyl-CoA extender units onto the anthraniloyl starter unit. This generates a linear tetraketide intermediate that spontaneously cyclizes to form the 4-hydroxy-2-methylquinoline (HMQ) scaffold [3] [7]. Notably, the KSβ subunit enforces chain length control, ensuring a decaketide backbone specific to aurachin E biosynthesis [6] [7].

Table 1: Core Enzymes in Quinolone Scaffold Assembly

EnzymeGeneFunctionSpecificity Determinants
Anthranilate:CoA ligaseauaEIIActivates anthranilic acid to adenylatePhe³⁸²/Tyr⁴⁸⁷/Arg⁵¹⁰ substrate-binding pocket
Ketosynthase αpksKSαDecarboxylative condensationCatalytic Cys-His-Asn triad
Chain-length factorpksCLFControls polyketide elongationHydrophobic tunnel modulating chain length
Acyl carrier proteinpksACPTethers growing polyketide chainPhosphopantetheine attachment site

Prenyltransferase (AuaA) Function in Farnesylation and Substrate Specificity

The membrane-associated prenyltransferase AuaA catalyzes the C3-farnesylation of HMQ using farnesyl diphosphate (FPP) as a cosubstrate, yielding aurachin D as a direct precursor to aurachin E. Structural analyses indicate AuaA contains nine transmembrane helices with a catalytic cavity facing the cytoplasm. Key residues Asp⁵⁰ and Arg¹⁸² facilitate deprotonation of HMQ at C3 and stabilization of FPP's diphosphate group, respectively [5] [9]. Substrate flexibility studies demonstrate that AuaA accepts HMQ analogs with halogen substitutions at positions 5–8, though catalytic efficiency varies: 5-fluoro-HMQ is processed at 80% relative activity, while 6-fluoro-HMQ shows only 15% activity due to steric hindrance [5] [9]. In E. coli heterologous expression systems, translational coupling via bicistronic design (BCD) enhanced soluble AuaA expression 29-fold, and FPP supply optimization via mevalonate pathway co-expression increased aurachin D titers 424-fold compared to baseline strains [5].

Comparative Analysis of Aurachin Biosynthesis Pathways

Myxobacterial vs. Streptomyces-Specific Modifications

Aurachin E biosynthesis diverges significantly between myxobacteria and streptomycetes after the farnesylation step:

  • Myxobacteria (Stigmatella spp.): Aurachin D undergoes cytochrome P450 (AuaB)-mediated N-hydroxylation directly to form aurachin E. The P450 enzyme receives electrons from a dedicated ferredoxin reductase partner, enabling regioselective oxidation of the quinoline nitrogen [8] [10].
  • Streptomyces (S. aureofaciens): Aurachin D is first hydroxylated at C4' of the farnesyl chain by a flavin-dependent monooxygenase (SauF), followed by methylation (SauM) to yield aurachin RE. N-hydroxylation occurs late via a separate cytochrome P450 (RauA) [8] [10].

Table 2: Species-Specific Modifications in Aurachin E Biosynthesis

StepMyxobacterial SystemStreptomyces System
Initial precursorAurachin DAurachin D
Primary oxidaseCytochrome P450 AuaB (N-hydroxylation)Flavin monooxygenase SauF (C4'-hydroxylation)
Secondary modificationNoneMethyltransferase SauM (C4'-O-methylation)
N-hydroxylationIntegrated in P450 stepCytochrome P450 RauA (final step)

Regulatory Mechanisms of Anthranilic Acid Incorporation

Anthranilic acid availability critically regulates aurachin E flux. In Stigmatella, exogenous anthranilic acid increases total aurachin titers 4-fold by bypassing feedback inhibition in the shikimate pathway [3] [6]. However, halogenated analogs exhibit differential incorporation:

  • 5-Fluoroanthranilic acid is incorporated at 75% efficiency relative to natural substrate due to optimal steric compatibility with AuaEII.
  • 6-Fluoroanthranilic acid shows <10% incorporation due to disruption of hydrogen bonding at the AuaEII active site [4] [6].Transcriptomic analyses of S. coelicolor co-cultures with Myxococcus xanthus reveal iron limitation upregulates anthranilate synthase (trpEG) by 9.3-fold, linking aurachin production to nutritional stress responses [3].

Properties

Product Name

Aurachin E

IUPAC Name

11-methyl-10-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraene-2,9-dione

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C26H32N2O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)15-16-21-20(5)28-24-22(25(21)29)13-8-14-23(24)27-26(28)30/h8-9,11,13-15H,6-7,10,12,16H2,1-5H3,(H,27,30)/b18-11+,19-15+

InChI Key

CQZZUPSXBXLXRM-CFBAGHHKSA-N

Synonyms

aurachin E

Canonical SMILES

CC1=C(C(=O)C2=C3N1C(=O)NC3=CC=C2)CC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C2=C3N1C(=O)NC3=CC=C2)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

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